4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H17N3O5S. This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 3-methyl-4-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Uniqueness
4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its benzamide analogs. The combination of the nitro group, pyrrolidinylsulfonyl group, and pyrazole ring makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C14H15N5O5S |
---|---|
Molecular Weight |
365.37g/mol |
IUPAC Name |
4-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H15N5O5S/c20-14(13-12(19(21)22)9-15-17-13)16-10-3-5-11(6-4-10)25(23,24)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,15,17)(H,16,20) |
InChI Key |
XAZVVXYHRTUNQS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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